molecular formula C6H7BrOS B6202843 (5-bromo-2-methylthiophen-3-yl)methanol CAS No. 1492327-07-7

(5-bromo-2-methylthiophen-3-yl)methanol

Cat. No.: B6202843
CAS No.: 1492327-07-7
M. Wt: 207.09 g/mol
InChI Key: YEWRUALNCORVHA-UHFFFAOYSA-N
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Description

Contextualization within Brominated Methylthiophene Chemistry

(5-bromo-2-methylthiophen-3-yl)methanol belongs to the class of brominated methylthiophenes, which are important intermediates in organic synthesis. The thiophene (B33073) ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions such as bromination. nih.govresearchgate.net The presence of a methyl group at the 2-position influences the regioselectivity of this reaction. As an electron-donating group, the methyl group activates the thiophene ring, particularly at the adjacent C5 position, making the synthesis of 5-bromo-2-methylthiophene derivatives a common and efficient process. researchgate.net

The bromine atom on the thiophene ring serves as a versatile synthetic handle. It readily participates in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are powerful methods for forming carbon-carbon bonds. researchgate.netjcu.edu.au This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position of the thiophene ring, enabling the construction of diverse and complex molecular architectures. jcu.edu.au The reactivity of brominated thiophenes in such reactions is a cornerstone of modern synthetic chemistry, providing access to a vast array of functionalized thiophene derivatives. mdpi.com

Significance of Functionalized Thiophene Architectures in Contemporary Organic Synthesis

Thiophene and its derivatives are considered privileged structures in medicinal chemistry and materials science due to their unique physicochemical properties. nih.govrsc.org The thiophene ring is a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active molecule without significantly altering its activity, while potentially improving properties like solubility and metabolic stability. nih.gov This has led to the incorporation of the thiophene motif into numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory agents, anticancer drugs, and antipsychotics. nih.govrsc.org

The ability to introduce various functional groups onto the thiophene scaffold allows for the fine-tuning of its electronic and steric properties. tdl.org This is crucial for optimizing the interaction of thiophene-containing molecules with biological targets or for tailoring the properties of organic materials. tdl.orgresearchgate.net For instance, in materials science, functionalized thiophenes are the building blocks of conjugated polymers and oligomers used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netnih.govmdpi.com The performance of these devices is highly dependent on the molecular structure of the thiophene-based materials, which can be precisely controlled through functionalization. tdl.org The introduction of different substituents can modulate the HOMO/LUMO energy levels, influence the solid-state packing, and ultimately determine the material's electronic properties. tdl.org

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to this compound

While the broader fields of brominated thiophenes and functionalized thiophene architectures are well-established, specific research focused on this compound is less prevalent in the current literature. The compound is primarily recognized as a versatile intermediate, with its true potential as a standalone functional molecule or a direct precursor to highly specialized materials and pharmaceuticals yet to be fully explored.

Current research trajectories for compounds with similar functionalities suggest several potential avenues for this compound. The presence of the bromine atom at the 5-position makes it an ideal candidate for elaboration via cross-coupling reactions to generate libraries of novel thiophene derivatives for biological screening or for the synthesis of new conjugated materials. researchgate.netjcu.edu.au The hydroxymethyl group at the 3-position offers another site for chemical modification. It can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions to introduce further diversity. The synthesis of (3,5-dibromothiophen-2-yl)methanol (B3278304) and its subsequent reactions highlight the utility of the hydroxymethyl group in building more complex thiophene systems. mdpi.com

A significant knowledge gap exists regarding the specific biological activities and material properties of derivatives synthesized directly from this compound. There is a lack of published data on the systematic exploration of its synthetic utility and the characterization of its derivatives. Future research should focus on:

Systematic derivatization: Exploring a wide range of reactions at both the bromine and hydroxymethyl functionalities to create a diverse library of novel compounds.

Biological evaluation: Screening these new derivatives for a variety of biological activities, leveraging the known propensity of thiophenes to act as pharmacophores. nih.govrsc.org

Materials science applications: Investigating the potential of polymers and oligomers derived from this compound in electronic and optoelectronic devices.

Detailed characterization: Comprehensive spectroscopic and crystallographic studies of the compound and its derivatives to better understand their structure-property relationships.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound as a valuable tool in the advancement of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1492327-07-7

Molecular Formula

C6H7BrOS

Molecular Weight

207.09 g/mol

IUPAC Name

(5-bromo-2-methylthiophen-3-yl)methanol

InChI

InChI=1S/C6H7BrOS/c1-4-5(3-8)2-6(7)9-4/h2,8H,3H2,1H3

InChI Key

YEWRUALNCORVHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)Br)CO

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Bromo 2 Methylthiophen 3 Yl Methanol and Relevant Precursors

Regioselective Introduction of Substituents on the Thiophene (B33073) Core

Achieving the desired 2,3,5-trisubstituted thiophene scaffold of (5-bromo-2-methylthiophen-3-yl)methanol necessitates highly regioselective reactions. The inherent electronic properties of the thiophene ring generally favor electrophilic substitution at the C2 and C5 positions. Therefore, placing substituents at C3 often requires more sophisticated strategies, such as directed metalation.

Directed ortho-metalation (DoM) is a powerful technique for functionalizing positions that are otherwise difficult to access. In thiophene chemistry, a directing group can guide a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate an adjacent carbon atom. While the target molecule lacks a classical directing group, synthetic strategies often build the core by installing functional groups in a specific order.

For instance, a synthesis might start from a thiophene already bearing a group at the 3-position that can direct lithiation or be converted into the desired functional group. A common strategy involves a halogen-metal exchange, which provides excellent regiocontrol. For example, starting with a dibrominated thiophene allows for selective lithium/bromine exchange at one position, followed by quenching with an electrophile. mdpi.com A subsequent exchange at the other bromine's position allows for the introduction of a second functional group.

The nucleophilicity of the resulting lithiated thiophene intermediates can be highly dependent on the solvent used, which in turn affects the success of the reaction with various electrophiles. rsc.org A general approach to functionalize the 3-position involves the lithiation of 3-bromothiophene, followed by reaction with an appropriate electrophile. For the introduction of a methyl group, dimethyl sulfate (B86663) or methyl iodide would be the electrophile. To introduce the hydroxymethyl group precursor, an electrophile such as N,N-Dimethylformamide (DMF) can be used to install a formyl group, which is later reduced. mdpi.com

A multi-step protocol starting from thiophene can involve successive direct lithiations and reactions with electrophiles to build the desired substitution pattern. researchgate.net These reactions are typically performed at very low temperatures, such as -78 °C, to ensure kinetic control and prevent unwanted side reactions or rearrangements. mdpi.comresearchgate.net

Bromination is a key step in the synthesis of this compound. The position of bromination on the thiophene ring is heavily influenced by the directing effects of existing substituents. The methyl group at the C2 position is an electron-donating group, which activates the ring towards electrophilic substitution, primarily at the adjacent C5 (alpha) position.

Common Brominating Agents and Methods:

ReagentConditionsSelectivityYield
**Bromine (Br₂) **Dichloromethane (B109758) or Acetic Acid, 0 °CHigh for C5 position on 2-substituted thiophenes70-85%
N-Bromosuccinimide (NBS) Acetic Acid or THF, Room TempExcellent regioselectivity for available alpha-positions (>99%) tandfonline.comHigh
NBS with Ultrasonic Irradiation Not specifiedBromination occurs at sites adjacent to the sulfur atom researchgate.netNot specified
Electrochemical Bromination Ammonium bromide, batch or continuous-flowHigh selectivity for 2-hydrogens on substituted thiophenes researchgate.netNot specified

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of thiophenes. tandfonline.comresearchgate.net It is a milder alternative to molecular bromine and often provides higher yields and selectivity with fewer side products. In concentrated solutions of substituted thiophenes in acetic acid, NBS selectively brominates the available ring position adjacent to the sulfur atom with greater than 99% regioselectivity. tandfonline.com For a precursor like (2-methylthiophen-3-yl)methanol, the electron-donating methyl group at C2 strongly directs the electrophilic bromination to the C5 position, making NBS an ideal reagent for this transformation.

Alternatively, direct bromination using molecular bromine (Br₂) in solvents like dichloromethane or acetic acid at low temperatures can also achieve 5-bromo substitution on a 2-methylthiophene (B1210033) scaffold. The use of a Lewis acid catalyst can sometimes enhance regioselectivity. Control over the reaction stoichiometry and temperature is crucial to prevent over-bromination.

Formation of the Methanol (B129727) Moiety on the Thiophene Ring System

The hydroxymethyl group (-CH₂OH) is a key functional feature of the target molecule. Its synthesis is typically achieved through the reduction of a corresponding aldehyde or carboxylic acid.

The conversion of a carbonyl group (from an aldehyde or carboxylic acid) at the C3 position of the thiophene ring into a primary alcohol is a standard synthetic transformation. The choice of reducing agent depends on the nature of the precursor.

Reduction of Aldehydes: Thiophene-3-carbaldehydes are readily reduced to the corresponding methanol derivatives. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this purpose, compatible with many functional groups. mdpi.com The reaction is typically carried out in an alcoholic solvent like methanol or ethanol (B145695) at room temperature. mdpi.com

Reduction of Carboxylic Acids: Carboxylic acids are more difficult to reduce than aldehydes. Sodium borohydride is generally not reactive enough to reduce carboxylic acids. libretexts.orgchemguide.co.uk A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), is required for this transformation. libretexts.orglibretexts.org The reaction is performed under anhydrous conditions in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk During this reduction, an aldehyde is formed as an intermediate, but it is immediately reduced further to the alcohol and cannot be isolated. chemguide.co.uklibretexts.org

Comparison of Common Reducing Agents:

Reducing AgentPrecursorConditionsProduct
Sodium Borohydride (NaBH₄) AldehydeMethanol/Ethanol, RTPrimary Alcohol
Lithium Aluminum Hydride (LiAlH₄) Carboxylic Acid, EsterAnhydrous Ether/THF, then H₃O⁺ workupPrimary Alcohol
Diisobutylaluminum hydride (DIBAH) Ester-78 °CAldehyde (can be isolated)

In a multi-step synthesis, it is often necessary to protect the hydroxyl group to prevent it from interfering with subsequent reactions, such as lithiation or Grignard reactions. highfine.com The protection involves converting the alcohol into a less reactive functional group, which can be cleanly removed later in the synthesis. slideshare.net

Common protecting groups for alcohols include ethers and silyl (B83357) ethers. highfine.com

Trityl (Tr) Group: The triphenylmethyl (trityl) group is a bulky protecting group often used for primary alcohols. It is introduced using trityl chloride in the presence of a base. mdpi.com A key advantage is its sensitivity to acidic conditions, allowing for easy removal without affecting other parts of the molecule. mdpi.com

Silyl Ethers (e.g., TBS, TIPS): Silyl ethers are formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) and a base. They are robust to many reaction conditions but can be selectively removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

Alkoxy Alkyl Ethers (e.g., MOM, THP): Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are stable to bases but are cleaved under acidic conditions. highfine.comacs.org The introduction of a THP group can create a new chiral center. highfine.com

Table of Selected Hydroxyl Protecting Groups:

Protecting GroupIntroduction ReagentDeprotection ConditionStability
Trityl (Tr) Trityl chloride, BaseMild Acid (e.g., 10% HCl) mdpi.comStable to base, mild oxidation/reduction
Methoxymethyl (MOM) MOM-Cl, Base (e.g., NaH)Acidic conditions highfine.comStable to base, nucleophiles
Tetrahydropyranyl (THP) Dihydropyran (DHP), Acid catalystAcid hydrolysis highfine.comacs.orgStable to base, organometallics
tert-Butyldimethylsilyl (TBS) *TBS-Cl, ImidazoleFluoride ion (TBAF)Stable to base, mild acid

Comprehensive Multi-Step Synthesis Pathways for this compound

A plausible synthetic route to this compound would logically assemble the required substituents in a sequence that maximizes regiochemical control. One such pathway could begin with the functionalization of 2-methylthiophene.

Proposed Synthetic Pathway:

Formylation of 2-Methylthiophene: A common method to introduce a functional group at the C3 position of a 2-substituted thiophene is challenging via direct electrophilic substitution, which favors the C5 position. A more controlled approach would involve lithiation. However, direct lithiation of 2-methylthiophene with n-BuLi typically occurs at the C5 position. Therefore, a more robust strategy might start with 3-bromothiophene, introduce the methanol precursor, add the methyl group, and finally brominate the C5 position.

An alternative, more direct conceptual pathway could be envisioned as follows, though it would require careful optimization to control regioselectivity:

Step 1: Synthesis of 2-Methylthiophene-3-carbaldehyde: This key intermediate could potentially be formed through a Vilsmeier-Haack reaction on 2-methylthiophene, although controlling the regioselectivity between the C3 and C5 positions can be difficult. A more reliable method would be to start from 3-bromothiophene, protect it, perform a lithium-halogen exchange, react with a methylating agent, deprotect, and then perform a second lithium-halogen exchange followed by formylation with DMF.

Step 2: Reduction to (2-Methylthiophen-3-yl)methanol: The aldehyde intermediate, 2-methylthiophene-3-carbaldehyde, would then be reduced to the corresponding primary alcohol. This is efficiently accomplished using sodium borohydride (NaBH₄) in an alcohol solvent. mdpi.com This step yields (2-methylthiophen-3-yl)methanol.

Step 3: Regioselective Bromination: The final step is the selective bromination of (2-methylthiophen-3-yl)methanol. The C2-methyl group is an activating, ortho-para directing group (in this context, directing to the C5 position). The C3-hydroxymethyl group is weakly deactivating. The strong directing effect of the C2-methyl group will overwhelmingly favor electrophilic substitution at the C5 position. Treatment with one equivalent of N-bromosuccinimide (NBS) in a solvent like acetic acid or THF would be expected to cleanly afford the final product, this compound, in high yield. tandfonline.com

This proposed pathway leverages fundamental reactions in heterocyclic chemistry to construct the target molecule with a high degree of control over the final substitution pattern. Each step relies on well-established methodologies for the functionalization of the thiophene core.

Sequential Chemical Transformations from Basic Thiophene Building Blocks

The construction of this compound and its precursors often begins with simple, commercially available thiophene derivatives. Through a series of carefully controlled chemical reactions, functional groups are introduced and manipulated to achieve the desired substitution pattern. This stepwise approach allows for the methodical build-up of molecular complexity.

A representative strategy for synthesizing a substituted thiophene methanol derivative begins with thiophene itself. mdpi.com This process involves a sequence of bromination, selective metal-halogen exchange, formylation, and reduction to install the required functional groups in a regiocontrolled manner.

The initial step is the exhaustive bromination of thiophene to produce 2,3,5-tribromothiophene. mdpi.com This key intermediate possesses bromine atoms at positions that can be selectively functionalized. The next crucial step is a chemo- and regioselective bromine-lithium exchange. By carefully controlling the stoichiometry of n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C), it is possible to selectively replace one bromine atom with lithium. The bromine at the 2-position is the most reactive, allowing for targeted functionalization.

Following the selective lithiation, the introduction of a carbon-based functional group is achieved by quenching the organolithium intermediate with an appropriate electrophile. For the synthesis of a hydroxymethyl group, dimethylformamide (DMF) is commonly used to introduce a formyl group (-CHO). mdpi.com The resulting aldehyde is then readily reduced to the corresponding primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This sequence effectively transforms a bromo-substituted position into a hydroxymethyl group. Further functionalization, such as the introduction of a methyl group, can be achieved through subsequent selective lithiation and reaction with an electrophile like methyl iodide.

A multi-step synthesis starting from thiophene to a functionalized (dibromothiophen-2-yl)methanol is illustrative of this sequential approach. mdpi.com

Table 1: Sequential Synthesis of (3,5-Dibromothiophen-2-yl)methanol (B3278304) mdpi.com

Step Starting Material Reagents and Conditions Product Yield
1 Thiophene Bromine, Chloroform, Ice cold 2,3,5-Tribromothiophene Not specified

Adaptation of Established Heterocyclic Synthesis Reactions for Specific Regioisomers

Classical named reactions for synthesizing heterocyclic rings are powerful tools that can be adapted to produce specific regioisomers of substituted thiophenes. nih.gov By carefully selecting the starting materials and reaction conditions, these established methods can be tailored to yield thiophenes with a predefined arrangement of substituents, which might otherwise be difficult to access. organic-chemistry.orgrsc.org

One such example is the Fiesselmann thiophene synthesis . This reaction involves the condensation of an α,β-acetylenic ester with a thioglycolic acid ester. A modern adaptation of this method has been used to construct highly substituted thieno[3,2-b]thiophene (B52689) derivatives, which are structurally related to functionalized monothiophenes. nih.gov In this adaptation, 5- or 4-aryl-3-chlorothiophene-2-carboxylates react with methyl thioglycolate in the presence of a base like potassium tert-butoxide. nih.gov This specific application of the Fiesselmann reaction demonstrates how it can be used to build complex thiophene systems from appropriately substituted precursors, controlling the final substitution pattern.

Another approach involves intermolecular cycloaddition-cycloreversion reactions. For instance, 3,4-disubstituted thiophenes have been synthesized through a reaction between disubstituted acetylenes and a 4-substituted thiazole. rsc.org This method provides a regiospecific route to thiophenes with substituents at the 3 and 4 positions, which are often more challenging to synthesize via electrophilic substitution of a pre-formed thiophene ring. rsc.org

The Gewald reaction is another cornerstone of thiophene synthesis, typically involving the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. While classically used for 2-aminothiophenes, its principles can be seen in modern one-pot syntheses of highly substituted thiophenes from thiomorpholides and α-haloketones, which proceed via S-alkylation followed by a cyclization mechanism. organic-chemistry.org

Furthermore, metal-catalyzed or base-promoted heterocyclization of S-containing alkyne substrates provides a powerful and regioselective methodology. nih.gov For example, the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols yields substituted thiophenes. The substitution pattern of the final thiophene product is directly determined by the structure of the starting acyclic alkyne. nih.gov

Table 2: Regioselective Thiophene Synthesis via Adapted Reactions

Reaction Name/Type Starting Materials Key Reagents/Conditions Product Type Reference
Fiesselmann Synthesis 5-Aryl-3-chlorothiophene-2-carboxylates, Methyl thioglycolate Potassium tert-butoxide, THF 5-Aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates nih.gov
Cycloaddition-Cycloreversion Disubstituted acetylenes, 4-Methyl- or 4-phenyl-thiazole N/A 3,4-Disubstituted thiophenes rsc.org

Catalytic Approaches in the Synthesis of Substituted Thiophenes Relevant to the Compound

Modern organic synthesis heavily relies on catalytic methods to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The synthesis of substituted thiophenes, including precursors to this compound, has greatly benefited from these advancements, particularly through transition-metal-catalyzed cross-coupling reactions and C-H activation. researchgate.netnumberanalytics.com

Palladium-catalyzed cross-coupling reactions are among the most versatile tools for functionalizing the thiophene ring. The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, is frequently employed. For instance, 2-(bromomethyl)-5-aryl-thiophene derivatives have been synthesized by coupling 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄. researchgate.net This reaction allows for the direct installation of an aryl group at a specific position on the thiophene ring, dictated by the location of the halogen atom.

The Kumada–Tamao–Corriu cross-coupling offers another powerful method, utilizing a Grignard reagent and an organohalide. This reaction has been applied to the synthesis of thiophene monomers for polymers by coupling a thienyl Grignard reagent with an aryl halide, catalyzed by a palladium complex such as Pd(PPh₃)₂Cl₂. nih.gov

Rhodium-catalyzed reactions have emerged as a powerful strategy for C-H functionalization, which avoids the need for pre-functionalized starting materials like organohalides or organometallics. researchgate.net For example, a Rhodium(III)-catalyzed C6-selective dehydrogenative cross-coupling of 2-pyridones with thiophenes has been developed. researchgate.net While this specific example involves a different heterocycle, it highlights the potential of directed C-H activation to functionalize specific positions on the thiophene ring.

Copper-catalyzed reactions also play a role in thiophene synthesis. One efficient approach involves the copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes to produce variously substituted thiophenes. organic-chemistry.org

Table 3: Catalytic Methods for the Synthesis of Substituted Thiophenes

Catalytic Method Catalyst System Substrates Product Type Reference
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₃PO₄ 2-Bromo-5-(bromomethyl)thiophene, Aryl boronic acids 2-(Bromomethyl)-5-aryl-thiophenes researchgate.net
Kumada-Tamao-Corriu Coupling Pd(PPh₃)₂Cl₂ Thienyl Grignard reagent, Aryl halides Aryl-substituted thiophenes nih.gov
Rh(III)-Catalyzed C-H Cross-Coupling [Cp*RhCl₂]₂, AgSbF₆ 2-Pyridones, Thiophenes 6-Thiophenyl pyridin-2(1H)-ones researchgate.net

Reactivity and Chemical Transformations of 5 Bromo 2 Methylthiophen 3 Yl Methanol

Reactions Involving the Bromo Functional Group

The bromine atom attached to the thiophene (B33073) ring is a key site for carbon-carbon bond formation and other substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon bonds, and the bromo group at the C5 position of the thiophene ring is well-suited for such transformations.

The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound, is widely used due to its mild conditions and the commercial availability and stability of boronic acids. nih.gov While specific examples for (5-bromo-2-methylthiophen-3-yl)methanol are not extensively documented in the provided results, the reactivity can be inferred from studies on analogous compounds like 2-bromo-5-(bromomethyl)thiophene (B1590285) and 2,5-dibromo-3-methylthiophene (B84023). nih.govnih.gov In these systems, the bromine on the thiophene ring readily participates in Suzuki couplings with various aryl boronic acids. nih.govnih.gov The reactions are typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄. nih.govresearchgate.net The reaction is regioselective, with the aryl halide position being more reactive than a benzylic halide if both were present. nih.govd-nb.info

A study on 2,5-dibromo-3-methylthiophene demonstrated that selective mono-arylation at the 5-position (analogous to the position of the bromo group in the title compound) can be achieved by using a slight excess (1.1 equivalents) of the arylboronic acid. nih.govresearchgate.net This highlights the higher reactivity of the α-position (C5) of the thiophene ring compared to the other α-position (C2) in some contexts.

Table 1: Examples of Suzuki Cross-Coupling Reactions with Substituted Bromothiophenes

Entry Bromothiophene Substrate Aryl Boronic Acid Partner Catalyst/Base Yield (%)
1 2-bromo-5-(bromomethyl)thiophene 3-chloro-4-fluoro phenyl boronic acid Pd(PPh₃)₄ / K₃PO₄ 68% nih.gov
2 2-bromo-5-(bromomethyl)thiophene 4-methoxyphenyl boronic acid Pd(PPh₃)₄ / K₃PO₄ 76% nih.gov
3 2,5-dibromo-3-methylthiophene 3-chloro-4-fluorophenylboronic acid Pd(PPh₃)₄ / K₃PO₄ 56% researchgate.net

The Kumada coupling offers another route for C-C bond formation by reacting an organohalide with a Grignard reagent (organomagnesium compound), catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method was one of the first catalytic cross-coupling reactions developed and remains valuable, particularly for industrial-scale synthesis. wikipedia.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the metal center, transmetalation with the Grignard reagent, and subsequent reductive elimination to form the new C-C bond. wikipedia.org For substrates like this compound, a Kumada coupling could be employed to introduce various alkyl, vinyl, or aryl groups at the C5 position, provided the Grignard reagent does not interfere with the primary alcohol.

Direct nucleophilic aromatic substitution (SNAr) of a halogen on a thiophene ring is generally more facile than on a corresponding benzene (B151609) ring. uoanbar.edu.iq However, this reaction typically requires activation by strong electron-withdrawing groups, which are absent in this compound.

Therefore, direct displacement of the bromine by common nucleophiles is challenging. More practical approaches often involve an initial metal-halogen exchange. For instance, the bromo-thiophene can be treated with an organolithium reagent like n-butyllithium to form a lithiated thiophene intermediate. This highly nucleophilic species can then react with a wide range of electrophiles to achieve substitution. Alternatively, copper-mediated nucleophilic substitutions are known to be effective for halothiophenes, allowing for the introduction of various functionalities. uoanbar.edu.iq

Reactions Involving the Methanol (B129727) Functional Group

The primary alcohol (methanol) group at the C3 position offers a second site for synthetic modification, primarily through oxidation or derivatization.

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions. libretexts.org

To achieve partial oxidation to the corresponding aldehyde, (5-bromo-2-methylthiophen-3-yl)carbaldehyde, a mild oxidizing agent is required. chemguide.co.uk Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation, as they can convert primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. libretexts.orgkhanacademy.org To maximize the yield of the aldehyde, it is often distilled from the reaction mixture as it forms to prevent further oxidation. chemguide.co.uk

For full oxidation to the carboxylic acid, (5-bromo-2-methylthiophen-3-yl)carboxylic acid, stronger oxidizing agents are used, typically in excess. chemguide.co.uk Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from sodium dichromate and sulfuric acid). libretexts.orgchemguide.co.uk The reaction is usually performed under heating or reflux conditions to ensure the intermediate aldehyde is fully converted to the carboxylic acid. chemguide.co.uk

Table 2: Summary of Oxidation Reactions

Starting Material Target Product Reagents Conditions
This compound (5-bromo-2-methylthiophen-3-yl)carbaldehyde PCC or DMP Anhydrous solvent, controlled temperature libretexts.orgkhanacademy.org

Beyond oxidation, the primary alcohol group is readily derivatized using standard organic chemistry techniques. These transformations are useful for introducing different functional groups or protecting the alcohol during subsequent reactions. Common derivatization strategies include:

Esterification: Reaction with a carboxylic acid (Fischer esterification) or, more commonly, an acyl chloride or anhydride (B1165640) in the presence of a base to form the corresponding ester.

Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) or with an alcohol under acidic conditions to form an ether.

Conversion to a Halide: The alcohol can be converted to an alkyl halide (e.g., using SOCl₂ for a chloride or PBr₃ for a bromide), transforming the hydroxyl group into a good leaving group for nucleophilic substitution reactions.

Protection: The alcohol can be protected by converting it into a silyl (B83357) ether (e.g., using TBDMSCl) or other common protecting groups to prevent it from reacting in subsequent synthetic steps.

Electrophilic and Nucleophilic Reactivity of the Substituted Thiophene Ring

The thiophene ring itself possesses a distinct electronic character that influences its reactivity. Thiophenes are electron-rich aromatic systems and are generally more reactive towards electrophiles than benzene. uoanbar.edu.iq The reactivity and regioselectivity of electrophilic substitution on the this compound ring are governed by the directing effects of the existing substituents.

The only available position for substitution is C4. The substituents on the ring are:

C2-methyl group: An electron-donating group that activates the ring and directs electrophiles to the ortho (C3) and para (C5) positions.

C3-hydroxymethyl group: A weakly deactivating, meta-directing group.

Considering these combined effects, electrophilic attack at the C4 position is plausible. The activating effect of the C2-methyl group is somewhat countered by the deactivating bromo and hydroxymethyl groups. The directing influence of the C5-bromo group strongly favors substitution at C4. Therefore, reactions such as nitration, sulfonation, or Friedel-Crafts acylation would be expected to occur at the C4 position, although potentially requiring forcing conditions due to the presence of deactivating groups.

The sulfur atom in the thiophene ring possesses a lone pair of electrons, contributing to the ring's nucleophilicity and its ability to stabilize adjacent carbocations (Wheland intermediates). uoanbar.edu.iq This inherent nucleophilicity is fundamental to the thiophene's reactivity in both electrophilic substitution and its interactions with metal catalysts in cross-coupling reactions. uoanbar.edu.iqnih.gov

Mechanistic Insights into Key Transformation Pathways

The transformation of this compound is primarily dictated by the reactivity of the C-Br bond and the influence of the methyl and hydroxymethyl substituents on the thiophene ring. Mechanistic understanding of these pathways is crucial for predicting reaction outcomes and designing synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds at the 5-position of the thiophene ring. The general mechanism for these reactions, such as the Suzuki-Miyaura and Negishi couplings, involves a catalytic cycle centered on a palladium complex. chemrxiv.orgwikipedia.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples this compound with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. chemrxiv.orgwikipedia.org The catalytic cycle is generally understood to proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. libretexts.org This is often the rate-determining step. The electron-rich nature of the thiophene ring, enhanced by the electron-donating methyl group at the 2-position, facilitates this step.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the base, which activates the organoboron species. libretexts.org The precise mechanism of transmetalation can be complex and may involve the formation of a boronate intermediate.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The hydroxymethyl group at the 3-position can potentially influence the reaction by coordinating with the palladium center, although its effect is likely less pronounced than that of ortho-directing groups. nih.gov Research on other systems has shown that hydroxyl groups can act as directing groups in cross-coupling reactions, potentially influencing the rate and selectivity. nih.gov

Table 1: Mechanistic Steps in the Suzuki-Miyaura Coupling of this compound
StepDescriptionKey IntermediatesInfluencing Factors
Oxidative Addition Insertion of Pd(0) into the C-Br bondThienyl-Pd(II)-Br complexElectron-donating methyl group, nature of the palladium catalyst and ligands.
Transmetalation Transfer of the organic group from the boronic acid to the Pd(II) complexThienyl-Pd(II)-R complexBase, nature of the boronic acid and solvent.
Reductive Elimination Formation of the new C-C bond and regeneration of Pd(0)Pd(0) catalystSteric and electronic properties of the coupled groups.

Negishi Coupling:

The Negishi coupling involves the reaction of this compound with an organozinc reagent. The mechanistic pathway is similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orguni-muenchen.de A key difference lies in the transmetalation step, where the organozinc reagent transfers its organic group to the palladium center. Organozinc reagents are generally more reactive than organoboron compounds, which can lead to faster reaction times but may also require more stringent reaction conditions to avoid side reactions. organic-chemistry.orguni-muenchen.de

Lithiation and "Halogen Dance" Reactions

Treatment of this compound with a strong base, such as an organolithium reagent, can lead to several transformation pathways.

Direct Lithiation (Halogen-Metal Exchange):

The most straightforward reaction is the halogen-metal exchange, where the bromine atom is replaced by a lithium atom to form 2-methyl-3-(hydroxymethyl)thiophen-5-yllithium. This highly reactive organolithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the 5-position. The reaction is typically carried out at low temperatures to prevent side reactions.

Directed Ortho-Metalation (DoM):

The hydroxymethyl group, after deprotonation to an alkoxide, can act as a directed metalation group (DMG), directing the lithiation to the adjacent C-4 position. organic-chemistry.orgwikipedia.org This would involve the coordination of the lithium cation by the oxygen atom of the alkoxide, increasing the acidity of the C-4 proton and facilitating its removal by the organolithium base. This pathway would lead to the formation of a different organolithium intermediate, 5-bromo-3-(lithiomethyl)-2-methylthiophene or a dilithiated species, opening up possibilities for functionalization at the C-4 position. The competition between halogen-metal exchange and directed ortho-metalation would depend on the reaction conditions, including the base used and the temperature. researchgate.netuwindsor.ca

"Halogen Dance" Rearrangement:

Under certain conditions, particularly with strong, non-nucleophilic bases like lithium diisopropylamide (LDA), a "halogen dance" rearrangement can occur. ias.ac.inwhiterose.ac.ukwikipedia.org This fascinating transformation involves the migration of the bromine atom to a different position on the thiophene ring. The mechanism is thought to proceed through a series of deprotonation and reprotonation steps, with the intermediacy of a lithiated thiophene. For this compound, this could potentially lead to the formation of isomers such as (4-bromo-2-methylthiophen-3-yl)methanol. The driving force for this rearrangement is the formation of a thermodynamically more stable carbanion intermediate. wikipedia.org Computational studies on similar bromothiophenes have proposed the involvement of bromo-bridged transition states in these isomerization pathways. ias.ac.in

Table 2: Potential Lithiation Pathways for this compound
PathwayDescriptionKey IntermediateControlling Factors
Halogen-Metal Exchange Replacement of the bromine atom with lithium.2-methyl-3-(hydroxymethyl)thiophen-5-yllithiumOrganolithium reagent, low temperature.
Directed Ortho-Metalation Lithiation at the C-4 position directed by the hydroxymethyl group.5-bromo-3-(lithiomethyl)-2-methylthiopheneStrong base, directing group ability of the hydroxymethyl group.
"Halogen Dance" Migration of the bromine atom to another position on the ring.Isomeric bromo-lithiothiophene speciesStrong, non-nucleophilic base (e.g., LDA), reaction time and temperature.

Role of 5 Bromo 2 Methylthiophen 3 Yl Methanol As a Versatile Synthetic Intermediate

Precursor for the Elaboration of Complex Thiophene-Containing Molecular Architectures

The presence of both a bromo and a hydroxymethyl group on the thiophene (B33073) ring makes (5-bromo-2-methylthiophen-3-yl)methanol a bifunctional precursor for the synthesis of intricate molecular structures. These functional groups can be selectively reacted to build up larger, more complex systems.

Halogenated heterocycles are crucial for the synthesis of various organic compounds, and brominated thiophenes, in particular, are key precursors for oligo- and polythiophenes. mdpi.comgoogle.com These materials are of great interest due to their potential applications in organic electronics, such as field-effect transistors and organic photovoltaics. cmu.edu

The bromine atom on this compound serves as a handle for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov This reaction allows for the coupling of the bromothiophene unit with a variety of aryl boronic acids or esters, leading to the formation of π-conjugated systems. By repeatedly applying such coupling strategies, well-defined oligothiophenes with alternating structural motifs can be constructed.

Furthermore, this compound can act as a monomer in the synthesis of polythiophenes. The polymerization of brominated thiophenes can be achieved through various methods, including Grignard metathesis (GRIM) polymerization and dehalogenative polycondensation. cmu.educmu.edu For instance, treatment of a dibromo-functionalized thiophene with a Grignard reagent can initiate a polymerization process catalyzed by nickel complexes, yielding highly regioregular polymers. cmu.edu The methyl and hydroxymethyl substituents on the thiophene ring would then be incorporated as side chains on the resulting polythiophene, influencing its solubility, processability, and solid-state packing, which are critical for device performance.

Table 1: Polymerization Methods for Thiophene-Based Monomers

Polymerization MethodCatalyst/ReagentMonomer TypeResulting Polymer
Grignard Metathesis (GRIM)R'MgX, Ni(dppp)Cl₂DibromoalkoxythiophenesRegioregular alkoxy-functionalized polythiophenes cmu.edu
Kumada Cross-CouplingMg, Ni(dppp)Cl₂2,5-Diiodo-3-alkylthiophenePoly(3-alkylthiophenes) cmu.edu
Electrooxidative PolymerizationElectrolytic Oxidation3-Bromo-4-dodecylthiophenePolybromothiophene jst.go.jp

The utility of this compound extends beyond the synthesis of linear π-conjugated systems. The dual functionality of the molecule allows for the construction of more complex, multi-dimensional heterocyclic architectures. The regioselective functionalization of halogenated heterocycles is a powerful strategy in organic synthesis. nih.gov

The hydroxyl group can be easily oxidized to an aldehyde or a carboxylic acid, providing a new reactive site for condensation reactions to form larger heterocyclic systems, such as imines, oxazoles, or thiazoles. Alternatively, the hydroxyl group can be converted into a better leaving group, allowing for nucleophilic substitution reactions.

Simultaneously, the bromine atom can be transformed into a variety of other functional groups. For example, lithium-bromine exchange can generate a lithiated thiophene species, which is a potent nucleophile that can react with a wide range of electrophiles to introduce new substituents at the 5-position of the thiophene ring. jst.go.jpmit.edu This post-functionalization approach provides a modular way to fine-tune the properties of the resulting molecules. The combination of these transformations on a single, versatile precursor like this compound opens up pathways to a vast library of novel and complex heterocyclic compounds.

Application in the Rational Design and Synthesis of Advanced Organic Materials

The rational design of organic materials with specific functions is a cornerstone of modern materials science. The structural and electronic properties of this compound make it a valuable component in the synthesis of advanced organic materials for a range of applications.

As mentioned previously, this compound is a prime candidate for use as a monomer in polymerization studies. The ability to introduce functional groups onto the side chains of polythiophenes is a key strategy for tuning their properties. cmu.edu The hydroxymethyl group in this compound can impart hydrophilicity to the resulting polymer, potentially improving its processability from more environmentally benign solvents or enabling its use in biological applications.

The synthesis of polythiophenes with functionalized side chains can be achieved either by polymerizing a pre-functionalized monomer or by post-polymerization modification. cmu.edu The use of a monomer like this compound falls into the former category. The presence of the bromine atom facilitates polymerization through established methods like Suzuki or Stille polycondensation, while the methyl and hydroxymethyl groups provide the desired side-chain functionality from the outset. This approach offers excellent control over the structure and properties of the final polymer.

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics, including optical data storage and processing. researchgate.net A common design strategy for NLO-active molecules is to create a π-conjugated system with electron-donating and electron-accepting groups at its termini (a D-π-A structure).

Thiophene-based π-conjugated chromophores have shown promise in this area. rsc.org this compound can serve as a key building block for such NLO chromophores. The thiophene ring itself provides the π-conjugated bridge. The bromine atom can be readily converted into a strong electron-withdrawing group through cross-coupling reactions or other transformations. Conversely, the hydroxymethyl group, being a weak electron-donating group, can be modified to enhance its donor strength. For example, it could be etherified with an electron-rich aromatic group.

The synthesis of a D-π-A system could involve a Suzuki coupling reaction between a boronic acid derivative of an electron-donating moiety and the bromo-position of the thiophene, followed by modification of the hydroxymethyl group to introduce an electron-accepting functionality, or vice-versa. The ability to selectively functionalize both ends of the molecule makes this compound a highly adaptable platform for the rational design of novel NLO materials. Thienothiophene-based donor-acceptor systems have demonstrated excellent performance in organic light-emitting diodes (OLEDs), highlighting the potential of such thiophene-based materials. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Methylthiophen 3 Yl Methanol and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Proton Environments

In the ¹H NMR spectrum of (5-bromo-2-methylthiophen-3-yl)methanol, distinct signals are anticipated for the different types of protons present in the molecule. The methyl protons (CH₃) attached to the thiophene (B33073) ring would likely appear as a singlet in the upfield region, typically around δ 2.3-2.5 ppm. The methylene (B1212753) protons (CH₂OH) of the hydroxymethyl group would also be expected to produce a singlet, shifted further downfield to approximately δ 4.6-4.8 ppm due to the deshielding effect of the adjacent oxygen atom. The sole aromatic proton on the thiophene ring is expected to resonate as a singlet in the aromatic region, likely between δ 7.0 and 7.5 ppm. The hydroxyl proton (-OH) signal can be broad and its chemical shift is highly dependent on solvent and concentration, but would typically be observed.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Thiophene-H7.0 - 7.5Singlet
-CH₂OH4.6 - 4.8Singlet
-CH₃2.3 - 2.5Singlet
-OHVariableBroad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of the Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. For this compound, six distinct signals corresponding to the six carbon atoms are expected. The carbon of the methyl group (CH₃) would be found at the highest field, typically in the range of δ 15-20 ppm. The methylene carbon (CH₂OH) would be shifted downfield to around δ 60-65 ppm. The four carbons of the thiophene ring would appear in the aromatic region (δ 110-150 ppm). The carbon atom bearing the bromine (C-Br) is anticipated to be at a relatively higher field within this region due to the heavy atom effect, while the carbon attached to the methyl group (C-CH₃) and the carbon attached to the hydroxymethyl group (C-CH₂OH) will have their characteristic shifts influenced by these substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Thiophene C-Br110 - 120
Thiophene C-H125 - 135
Thiophene C-CH₂OH135 - 145
Thiophene C-CH₃140 - 150
-CH₂OH60 - 65
-CH₃15 - 20

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₆H₇BrOS), the expected monoisotopic mass would be approximately 205.94 g/mol . A key feature in the mass spectrum would be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom in the molecule. Fragmentation analysis would likely show the loss of the hydroxymethyl group (-CH₂OH) as a primary fragmentation pathway.

Infrared (IR) Spectroscopy for the Identification of Key Functional Groups

Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the methyl and methylene groups would appear around 2850-3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring are expected in the 1400-1600 cm⁻¹ region. A C-Br stretching vibration would be observed in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Alcohol (-OH)O-H Stretch3200 - 3600 (broad)
Alkyl (C-H)C-H Stretch2850 - 3000
Thiophene (C=C)C=C Stretch1400 - 1600
Bromoalkane (C-Br)C-Br Stretch< 700

Theoretical and Computational Chemistry Investigations on 5 Bromo 2 Methylthiophen 3 Yl Methanol

Density Functional Theory (DFT) Studies of Electronic Structure and Properties

No published DFT studies were found for (5-bromo-2-methylthiophen-3-yl)methanol. Therefore, analyses of its frontier molecular orbitals and molecular electrostatic potential are not available.

Analysis of Frontier Molecular Orbitals (FMOs)

There is no available data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound.

Mapping of Molecular Electrostatic Potential (MESP)

No MESP maps or associated analyses have been published for this compound, which would otherwise provide insight into its electrophilic and nucleophilic sites.

Prediction of Reactivity Descriptors

Without foundational DFT calculations, the global reactivity descriptors for this compound have not been determined.

Calculation of Ionization Energy and Electron Affinity

Specific values for the ionization energy and electron affinity of this compound are not present in the surveyed literature.

Determination of Chemical Hardness and Nucleophilicity Indices

The chemical hardness, softness, and nucleophilicity indices for this compound have not been calculated or reported.

Application of Semi-Empirical and Other Quantum Chemical Calculation Methods

A thorough search did not yield any studies applying semi-empirical or other quantum chemical methods to analyze the properties of this compound.

Computational Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Theoretical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These computational methods allow for the calculation of vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra, which can then be correlated with experimental findings to validate the molecular structure.

The process typically begins with the optimization of the molecule's ground state geometry using a specific DFT functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p). ufms.brscispace.com Once the most stable conformation is determined, vibrational frequency calculations can be performed. These theoretical frequencies are often scaled by a specific factor to correct for approximations in the computational method and to improve agreement with experimental data. scispace.com

For this compound, key vibrational modes would include the O-H stretch of the methanol (B129727) group, C-H stretches of the methyl and thiophene (B33073) ring, C-S and C-Br stretches, and various bending and ring deformation modes. The correlation between the calculated and experimental wavenumbers is a critical step for the definitive assignment of the observed spectral bands. semanticscholar.org For instance, studies on similar thiophene derivatives show a high degree of correlation between theoretical and experimental vibrational spectra, which confirms the accuracy of the optimized geometry. scispace.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculated shifts are compared against experimental data to assign the signals to specific nuclei within the molecule, further confirming its structure. semanticscholar.org

Table 1: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies for Thiophene Derivatives

Vibrational AssignmentCalculated Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p))Experimental Wavenumber (cm⁻¹) (FT-IR)
O-H Stretch36503600-3200 (broad)
C-H Stretch (Aromatic)31003110
C-H Stretch (Methyl, Asymmetric)29852975
C-H Stretch (Methyl, Symmetric)29152920
C=C Stretch (Thiophene Ring)15501545
C-O Stretch (Primary Alcohol)10501040
C-S Stretch (Thiophene Ring)690685
C-Br Stretch620615
Note: This table is illustrative and provides typical values for thiophene derivatives based on computational studies of related compounds. scispace.comsemanticscholar.orgresearchgate.net The exact values for this compound would require specific experimental and computational analysis.

Hirshfeld Surface Analysis for the Study of Intermolecular Interactions

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify the various intermolecular interactions within a crystal. researchgate.netnajah.edu By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions involved in close contacts can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. nih.gov

For a molecule such as this compound, the presence of a hydroxyl group (a hydrogen bond donor and acceptor), a bromine atom (a potential halogen bond participant), and the π-system of the thiophene ring suggests a rich variety of intermolecular forces. These interactions, including O-H···O hydrogen bonds, C-H···π interactions, and Br···H or Br···S contacts, are crucial in stabilizing the three-dimensional crystal packing. nih.govnih.gov

The analysis is complemented by 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. Each point on the plot represents a specific type of contact, and the relative area of these points gives a quantitative percentage of each interaction's contribution to the total Hirshfeld surface. nih.govnih.gov In related brominated thiophene compounds, H···H, C···H, and Br···H interactions are often found to be the most significant contributors to crystal packing. researchgate.netnih.gov The presence of the hydroxyl group would add prominent O···H contacts.

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Bromothiophene

Contact TypeContribution (%)Description
H···H~40%Represents van der Waals interactions between hydrogen atoms. nih.gov
O···H / H···O~25%Indicates the presence of strong hydrogen bonding involving the hydroxyl group. nih.govnih.gov
C···H / H···C~14%Relates to C-H···π interactions and general van der Waals forces. nih.gov
Br···H / H···Br~12%Highlights interactions involving the bromine atom, contributing to crystal stability. nih.gov
S···H / H···S~5%Interactions involving the thiophene sulfur atom. semanticscholar.org
Note: This table is representative of data from Hirshfeld analyses on similar functionalized bromothiophenes. semanticscholar.orgnih.govnih.gov The precise distribution for this compound would depend on its specific crystal structure.

This detailed computational investigation provides a molecular-level understanding of the compound's properties, bridging the gap between its chemical structure and its macroscopic behavior in the solid state.

Future Research Directions and Emerging Opportunities in 5 Bromo 2 Methylthiophen 3 Yl Methanol Chemistry

Development of More Efficient, Sustainable, and Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research concerning (5-bromo-2-methylthiophen-3-yl)methanol will undoubtedly prioritize the development of synthetic methods that are not only efficient but also adhere to the principles of green chemistry. nih.gov This involves exploring alternative energy inputs, such as microwave irradiation or mechanochemistry, to reduce reaction times and energy consumption. Furthermore, the identification and implementation of catalysts that are abundant, non-toxic, and recyclable will be crucial. The use of greener solvent systems, including water, supercritical fluids, or bio-based solvents, will also be a significant focus to minimize the environmental impact of the synthesis.

Exploration of Novel Reactivity Patterns and Transformation Pathways

The inherent reactivity of the thiophene (B33073) ring, coupled with the presence of the bromo and hydroxymethyl functional groups, provides a rich playground for exploring novel chemical transformations. Future research will delve deeper into the regioselective functionalization of the thiophene core. researchgate.net This includes investigating a wider range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce diverse substituents at the bromine-bearing carbon. researchgate.netnih.gov

Beyond established coupling chemistries, there is a significant opportunity to uncover new reactivity patterns. This could involve exploring transition-metal-catalyzed C-H activation reactions to directly functionalize the thiophene ring at other positions. Investigating the reactivity of the hydroxymethyl group in a broader array of transformations, such as etherification, esterification, and conversion to other functional groups, will also expand the synthetic utility of this compound. The interplay between the different functional groups and their ability to direct or participate in reactions will be a key area of study, potentially leading to the discovery of unprecedented cyclization or rearrangement pathways.

Rational Design and Synthesis of Structurally Diverse Derivatives for Specific Synthetic Goals

The ability to tailor the structure of this compound is a key driver of its utility in organic synthesis. Future research will focus on the rational design and synthesis of a wide array of derivatives with specific properties and applications in mind. researchgate.net By strategically modifying the thiophene core and the hydroxymethyl group, researchers can create a library of compounds with diverse electronic and steric properties.

For instance, the introduction of various aryl or heteroaryl groups through cross-coupling reactions can lead to the synthesis of novel conjugated materials with potential applications in organic electronics. researchgate.net The elaboration of the hydroxymethyl group into more complex side chains could yield new ligands for catalysis or biologically active molecules. This targeted approach to derivatization will be guided by a deep understanding of structure-activity relationships, enabling the creation of molecules optimized for specific functions, such as in medicinal chemistry, materials science, or agrochemicals. The synthesis of such derivatives will likely employ the efficient and sustainable methods developed in parallel research efforts.

Advanced Computational Modeling for Predictive Synthesis and Reactivity Analysis

The integration of computational chemistry with experimental work is becoming increasingly indispensable in modern chemical research. For this compound, advanced computational modeling will play a crucial role in predicting its reactivity and guiding the design of new synthetic strategies. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, bond energies, and reaction mechanisms of the molecule. mdpi.com

These computational tools can be used to predict the most likely sites for electrophilic or nucleophilic attack, assess the feasibility of proposed reaction pathways, and calculate the spectroscopic properties of novel derivatives. By simulating reaction conditions and catalyst performance, researchers can optimize experimental parameters before even entering the laboratory, saving time and resources. Furthermore, computational screening of virtual compound libraries based on the this compound scaffold can help identify promising candidates for specific applications, accelerating the discovery process. The synergy between in silico predictions and empirical validation will be a hallmark of future research in this area.

Q & A

Q. How can researchers optimize the synthesis of (5-bromo-2-methylthiophen-3-yl)methanol to improve yield and purity?

Answer: The synthesis typically involves bromination of a precursor thiophene derivative followed by reduction or functionalization. Key optimization strategies include:

  • Stepwise bromination : Introducing bromine at the 5-position of the thiophene ring under controlled temperature (0–5°C) to minimize side reactions .
  • Reduction conditions : Using sodium borohydride (NaBH₄) in methanol for the reduction of ketones or aldehydes to the methanol group, ensuring inert atmospheres (e.g., N₂) to prevent oxidation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product, followed by recrystallization in ethanol for high purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Answer:

  • ¹H/¹³C NMR : Identify substituent positions via chemical shifts. For example:
    • The thiophene ring protons resonate at δ 6.5–7.5 ppm.
    • The methyl group (2-position) appears as a singlet at δ 2.3–2.6 ppm.
    • The methanol proton (CH₂OH) shows a broad peak at δ 1.5–2.0 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 221.98 for C₇H₇BrOS) .
  • IR spectroscopy : Detect O–H stretching (3200–3600 cm⁻¹) and C–Br vibrations (500–600 cm⁻¹) .

Q. What are the common chemical reactions that this compound undergoes, and what conditions are required?

Answer:

  • Oxidation : The methanol group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) .
  • Nucleophilic substitution : Bromine at the 5-position participates in Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) .
  • Esterification : Reaction with acetic anhydride under basic conditions (pyridine catalyst) to form acetate derivatives .

Advanced Research Questions

Q. How do electronic effects of substituents on the thiophene ring influence the reactivity of this compound in cross-coupling reactions?

Answer:

  • Electron-withdrawing bromine : Activates the thiophene ring toward electrophilic substitution but deactivates it toward nucleophilic attack. This enhances stability in palladium-catalyzed couplings .
  • Steric effects : The methyl group at the 2-position may hinder coupling at the 5-bromo position, requiring bulky ligands (e.g., XPhos) to improve reaction efficiency .
  • Comparative studies : Fluorine or chloro substituents (e.g., in (2-Bromo-4-fluorothiophen-3-yl)methanol) show faster coupling rates due to stronger electron-withdrawing effects .

Q. What strategies can be employed to resolve contradictions in experimental data when using this compound in multi-step syntheses?

Answer:

  • Mechanistic validation : Use isotopic labeling (e.g., D₂O exchange) to trace methanol group participation in side reactions .
  • In-situ monitoring : Employ HPLC or GC-MS to detect intermediates during Suzuki couplings or oxidations .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm structural assignments .

Q. How can computational chemistry tools be integrated with experimental data to predict reaction pathways for derivatives of this compound?

Answer:

  • Retrosynthetic analysis : Use databases like Reaxys or Pistachio to identify feasible routes for synthesizing derivatives (e.g., substituting bromine with amines or thiols) .
  • Transition-state modeling : Simulate energy barriers for nucleophilic substitution using Gaussian or ORCA software to optimize reaction conditions .
  • Machine learning : Train models on existing halogenated thiophene reaction data to predict regioselectivity in cross-coupling reactions .

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